molecular formula C9H11FN2 B1489270 4-(3-Fluoropyrrolidin-3-yl)pyridine CAS No. 1547068-10-9

4-(3-Fluoropyrrolidin-3-yl)pyridine

Cat. No.: B1489270
CAS No.: 1547068-10-9
M. Wt: 166.2 g/mol
InChI Key: XDAWZJLOZCEGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoropyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C9H11FN2 and its molecular weight is 166.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(3-Fluoropyrrolidin-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and cytochrome P450 enzymes. The interaction with DPP-IV involves the inhibition of the enzyme’s activity, which can influence glucose metabolism and insulin regulation . Additionally, this compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The modulation of TRKs by this compound can lead to changes in downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, ultimately affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s fluoropyrrolidine moiety is prone to metabolic activation, resulting in the formation of reactive intermediates that can bind to proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the inhibition of DPP-IV by this compound can result in altered glucose metabolism . Additionally, the compound’s interaction with TRKs can influence gene expression and cell signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its effects on cells can change over time. For instance, prolonged exposure to this compound can lead to sustained inhibition of DPP-IV and persistent modulation of TRK signaling pathways . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of the compound can effectively inhibit DPP-IV and modulate TRK signaling without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in the development of therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes sequential oxidation and defluorination, leading to the formation of reactive intermediates that can interact with glutathione (GSH) and other nucleophiles . These interactions can result in the formation of GSH conjugates, which provide insights into the compound’s bioactivation and detoxification mechanisms . Additionally, the modulation of DPP-IV activity by this compound can influence glucose metabolism and insulin regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to interact with various transporters, facilitating its uptake and distribution within cells . Additionally, the fluoropyrrolidine moiety can influence the compound’s localization and accumulation in specific cellular compartments . These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can influence its activity and function, as the compound’s interactions with biomolecules are dependent on its subcellular distribution . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-(3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9(3-6-12-7-9)8-1-4-11-5-2-8/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAWZJLOZCEGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 2
4-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 3
4-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 4
4-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 5
4-(3-Fluoropyrrolidin-3-yl)pyridine
Reactant of Route 6
4-(3-Fluoropyrrolidin-3-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.